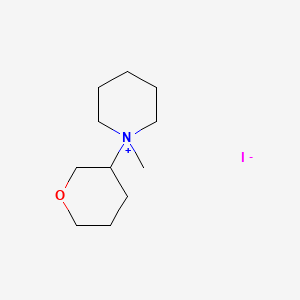![molecular formula C19H9NO5 B14483826 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 64887-41-8](/img/structure/B14483826.png)
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a complex organic compound that features a fused ring system combining benzoxazole and pyran structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with salicylaldehyde to form the benzoxazole ring, followed by cyclization with appropriate reagents to form the pyran ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzoxazole and pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or pyran rings .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fluorescent dyes and optical brighteners.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in oxidative stress or cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its fluorescent properties and used as an optical brightener.
4,4’-Bis(2-benzoxazolyl)stilbene: Another fluorescent compound used in various industrial applications.
3-(1,3-Benzoxazol-2-yl)-2-pyridinol: Shares structural similarities and is used in similar research contexts.
Uniqueness
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its unique fused ring system, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
64887-41-8 |
|---|---|
Molekularformel |
C19H9NO5 |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
3-(1,3-benzoxazol-2-yl)pyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C19H9NO5/c21-18-11-9-12(17-20-13-6-2-4-8-15(13)23-17)19(22)25-16(11)10-5-1-3-7-14(10)24-18/h1-9H |
InChI-Schlüssel |
AGSDULBLVMKBBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C(=O)O3)C4=NC5=CC=CC=C5O4)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)

![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)
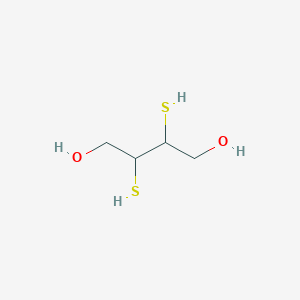

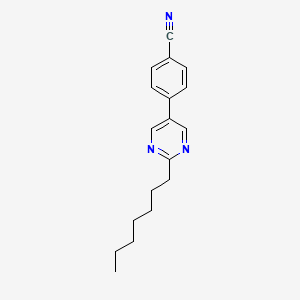
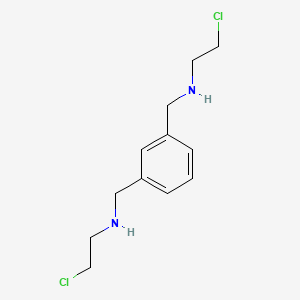
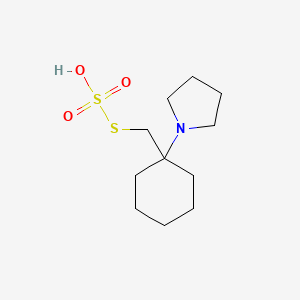
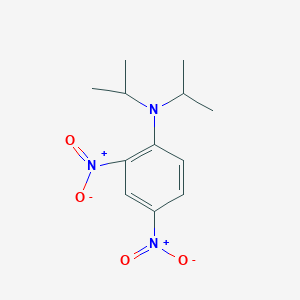

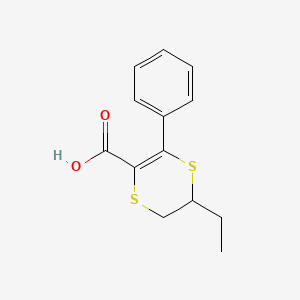
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
